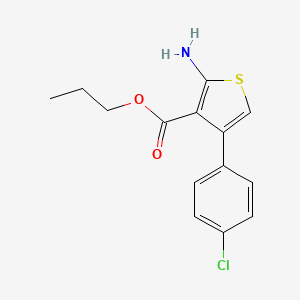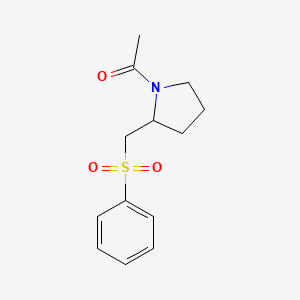
1-(2-(3-(trifluoromethyl)benzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a trifluoromethyl group, a benzamido group, an indole group, and a carbamimidothioate group. The trifluoromethyl group is a functional group that has the formula -CF3 . The benzamido group is a type of amide where the nitrogen is bonded to a phenyl group. The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The carbamimidothioate group contains a carbonyl (C=O), an imido (=NH), and a thioate (S-) group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic ring system. Detailed structural analysis would require computational chemistry methods or experimental techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the trifluoromethyl group is known to be quite electronegative, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
A number of studies have focused on the synthesis of related compounds, illustrating the versatility of these molecules in chemical reactions. For instance, the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates has been described, showcasing their potential in generating a variety of functionalized indole derivatives, which are crucial in medicinal chemistry and material science (Cucek & Verček, 2008). Similarly, research on iodides and esters formation from alcohols using specific reagents indicates the breadth of chemical manipulations available for these compounds (Haynes & Holden, 1982).
Biological Evaluations
Several studies have assessed the biological activities of these compounds. For example, electrophilic S-Trifluoromethylation of cysteine side chains in peptides has been explored, demonstrating the significance of trifluoromethylations in medicinal chemistry (Capone et al., 2008). This underscores the potential applications in drug development, particularly for enhancing the pharmacokinetic properties of therapeutic peptides.
Antimicrobial Activities
The antimicrobial potential of novel indole derivatives has been a subject of investigation, with studies showing promising activity against various pathogens. Research into substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates revealed higher activity against certain mycobacterial species, highlighting the potential for developing new antimycobacterial agents (Tengler et al., 2013).
Anticancer Properties
The exploration of anticancer properties has also been notable. For instance, novel indole derivatives have been synthesized and evaluated for their antiinflammatory activity, with several compounds exhibiting promising activity, suggesting potential therapeutic applications in cancer treatment due to the inflammation-cancer nexus (Verma et al., 1994).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-[2-[[3-(trifluoromethyl)benzoyl]amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4OS.HI/c20-19(21,22)13-5-3-4-12(10-13)17(27)25-8-9-26-11-16(28-18(23)24)14-6-1-2-7-15(14)26;/h1-7,10-11H,8-9H2,(H3,23,24)(H,25,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUFRZOXRNDCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)SC(=N)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3IN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-(trifluoromethyl)benzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydro-4-isoxazolyl phenyl sulfone](/img/structure/B2677006.png)
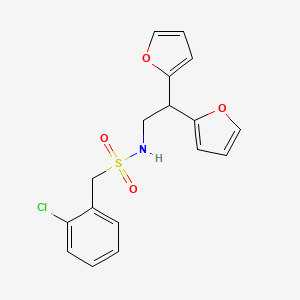
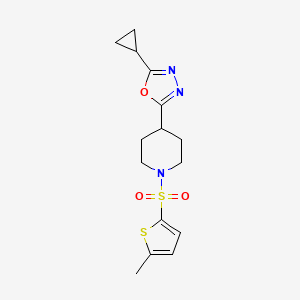

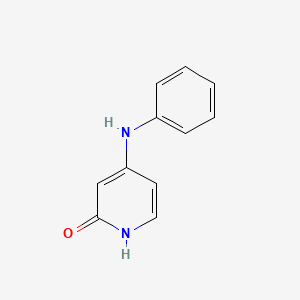
![Methyl 4-[(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2677014.png)
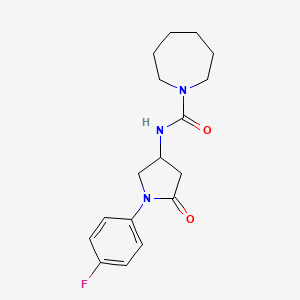
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2677017.png)
